molecular formula C19H21N5 B2990362 2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole CAS No. 2380086-96-2

2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole

Cat. No.: B2990362
CAS No.: 2380086-96-2
M. Wt: 319.412
InChI Key: HHPZOHSIQSAEFZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole is a complex organic compound with a molecular formula of C19H21N5 and a molecular weight of 319.412 g/mol. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole typically involves multiple steps, starting with the preparation of the core benzimidazole structure. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound has been studied for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.

  • Pyrimidine derivatives: Compounds containing the pyrimidine ring are structurally related and may have overlapping properties.

Uniqueness: 2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological and chemical properties.

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Properties

IUPAC Name

2-cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-13-9-20-19(21-10-13)23-11-15(12-23)24-17-6-4-3-5-16(17)22-18(24)14-7-8-14/h3-6,9-10,14-15H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPZOHSIQSAEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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